
methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metil (Z)-2-(4-((terc-butoxicarbonil)amino)butanoyl)-5,9-dimetildeca-4,8-dienoato es un compuesto orgánico complejo que presenta un grupo protector terc-butoxicarbonil (Boc)
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del metil (Z)-2-(4-((terc-butoxicarbonil)amino)butanoyl)-5,9-dimetildeca-4,8-dienoato generalmente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponiblesEsta reacción generalmente se lleva a cabo en condiciones suaves para garantizar altos rendimientos y selectividad .
Métodos de Producción Industrial
En un entorno industrial, la síntesis de este compuesto puede optimizarse utilizando sistemas de microreactores de flujo. Estos sistemas ofrecen varias ventajas, incluida la mejora de la eficiencia, la versatilidad y la sostenibilidad en comparación con los procesos por lotes tradicionales . El uso de microreactores de flujo permite un mejor control de las condiciones de reacción, lo que lleva a mayores rendimientos y una reducción de los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El metil (Z)-2-(4-((terc-butoxicarbonil)amino)butanoyl)-5,9-dimetildeca-4,8-dienoato puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente involucran temperaturas controladas y solventes específicos para garantizar una alta selectividad y rendimiento .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El metil (Z)-2-(4-((terc-butoxicarbonil)amino)butanoyl)-5,9-dimetildeca-4,8-dienoato tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: En la investigación biológica, el compuesto se puede utilizar para estudiar las interacciones enzima-sustrato y las modificaciones de proteínas.
Industria: En el sector industrial, el compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del metil (Z)-2-(4-((terc-butoxicarbonil)amino)butanoyl)-5,9-dimetildeca-4,8-dienoato implica la desprotección selectiva del grupo Boc. Este proceso generalmente se logra utilizando reactivos suaves como el cloruro de oxalilo en metanol, que elimina selectivamente el grupo Boc sin afectar otros grupos funcionales en la molécula . La reacción de desprotección procede a través de la formación de un intermedio, que luego se somete a transformaciones adicionales para producir el producto deseado.
Comparación Con Compuestos Similares
Compuestos Similares
Metil (Z)-2-(4-amino)butanoyl)-5,9-dimetildeca-4,8-dienoato: Este compuesto carece del grupo protector Boc, lo que lo hace más reactivo pero menos estable en ciertas condiciones.
Ácido metil (Z)-2-(4-((terc-butoxicarbonil)amino)butanoyl)-5,9-dimetildeca-4,8-dienoico: Este compuesto presenta un grupo ácido carboxílico en lugar de un éster, lo que puede alterar sus propiedades de reactividad y solubilidad.
Unicidad
El metil (Z)-2-(4-((terc-butoxicarbonil)amino)butanoyl)-5,9-dimetildeca-4,8-dienoato es único debido a la presencia del grupo protector Boc, que proporciona estabilidad y selectividad en diversas reacciones químicas. Esta característica lo hace particularmente valioso en la química orgánica sintética, donde la protección y desprotección selectivas de los grupos funcionales son cruciales para la síntesis exitosa de moléculas complejas .
Propiedades
Fórmula molecular |
C22H37NO5 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
methyl (4Z)-5,9-dimethyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]deca-4,8-dienoate |
InChI |
InChI=1S/C22H37NO5/c1-16(2)10-8-11-17(3)13-14-18(20(25)27-7)19(24)12-9-15-23-21(26)28-22(4,5)6/h10,13,18H,8-9,11-12,14-15H2,1-7H3,(H,23,26)/b17-13- |
Clave InChI |
DVLXHEQBINJLFE-LGMDPLHJSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


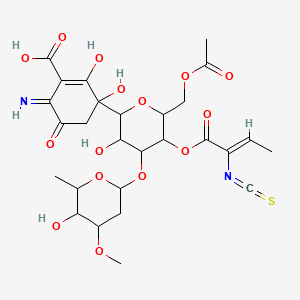
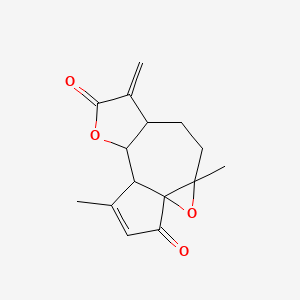

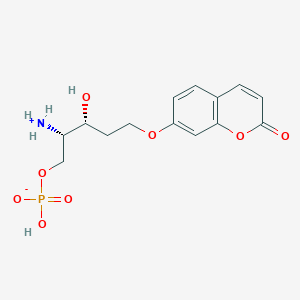
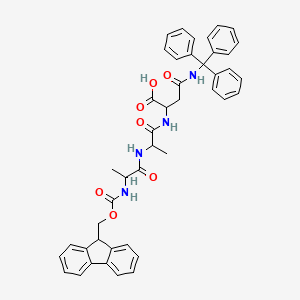
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
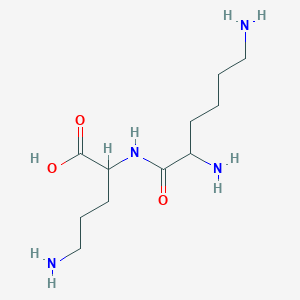
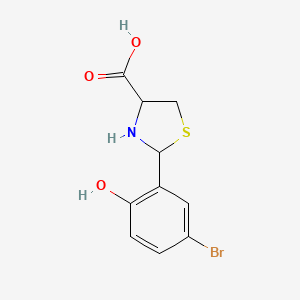
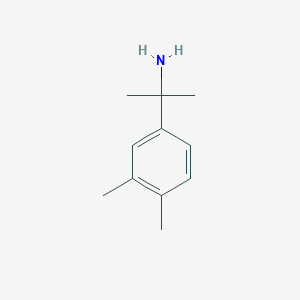
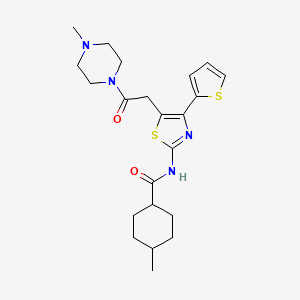

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
